molecular formula C11H12N2O3 B7629103 Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B7629103
M. Wt: 220.22 g/mol
InChI Key: JILIBEZOCNEXON-UHFFFAOYSA-N
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Description

Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical reagent for research use. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its significant biological potential and widespread presence in pharmacologically active molecules . Compounds based on this core structure are valued for their solubility and stability, making them versatile intermediates in the development of novel therapeutic agents . Researchers are exploring applications of this scaffold, with some newly synthesized pyridine derivatives showing activity against multidrug-resistant bacterial pathogens . The hydroxymethyl functional group on this molecule presents a key synthetic handle for further chemical modification, allowing researchers to develop more complex molecules for biological evaluation and structure-activity relationship (SAR) studies. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-4-3-8(7-14)5-10(13)12-9/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILIBEZOCNEXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Component Condensation with Bromopyruvic Acid Derivatives

A foundational route involves the condensation of 7-(hydroxymethyl)-2-aminopyridine with ethyl bromopyruvate. This method, adapted from continuous flow syntheses of analogous imidazo[1,2-a]pyridines, employs bromopyruvic acid ethyl ester (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.25 equiv.) in dimethylformamide (DMF) at 125°C. The reaction proceeds via nucleophilic attack of the aminopyridine’s exocyclic amine on the α-carbon of bromopyruvate, followed by intramolecular cyclization and elimination of HBr (Figure 1).

Optimization Insights :

  • Solvent Selection : DMF outperforms ethanol or THF due to superior solubilizing properties and tolerance for high temperatures.

  • Temperature Control : Elevated temperatures (100–125°C) reduce reaction times to 10–20 minutes in microreactor systems, minimizing decarboxylation side reactions.

  • Yield : Typical isolated yields range from 65% to 78%, with purity >95% after recrystallization from ethyl acetate/hexane.

Post-Synthetic Functionalization Strategies

Vilsmeier-Haack Formylation/Reduction Sequence

Ethyl imidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for introducing the hydroxymethyl group at position 7. The Vilsmeier-Haack reaction (POCl₃/DMF, 0°C to reflux) selectively formylates the C7 position, yielding ethyl 7-formylimidazo[1,2-a]pyridine-2-carboxylate. Subsequent reduction with sodium borohydride (NaBH₄, methanol, 0°C to RT) affords the target hydroxymethyl derivative.

Key Considerations :

  • Protection-Deprotection : The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during formylation to prevent over-oxidation. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with >90% efficiency.

  • Yield : The two-step sequence achieves an overall yield of 58–62%, limited by competing formylation at C3 in unsubstituted substrates.

Continuous Flow Synthesis

Integrated Microreactor Platforms

Building on advancements in flow chemistry, a two-reactor system enables uninterrupted synthesis from 7-(hydroxymethyl)-2-aminopyridine and ethyl bromopyruvate (Figure 2):

  • Reactor 1 : Cyclization at 100°C (20 min residence time) with PTSA catalysis.

  • Reactor 2 : In-line purification via scavenger resins (e.g., QuadraPure™) removes excess acid, followed by solvent exchange to dichloromethane.

Advantages :

  • Scalability : Throughput of 1.2 g/h with >99% conversion, suitable for kilogram-scale production.

  • Environmental Impact : 40% reduction in solvent waste compared to batch processes.

Protective Group Strategies

Silyl Ether Protection

The hydroxymethyl group’s susceptibility to oxidation necessitates protection during synthesis. TBDMS-Cl (1.5 equiv., imidazole catalyst, DMF, RT) provides robust protection, with deprotection accomplished using TBAF in THF. Alternatives like benzyl ethers (BnCl, K₂CO₃) are less favored due to harsher deprotection conditions (H₂/Pd-C).

Comparative Data :

Protective GroupDeprotection ReagentYield (%)Purity (%)
TBDMSTBAF9298
BnH₂/Pd-C8595

Microwave-Assisted Accelerations

Rapid Cyclization in Aqueous Media

Microwave irradiation (150°C, 20 min) in ethanol-water (3:1) accelerates the condensation of 7-(hydroxymethyl)-2-aminopyridine with ethyl bromopyruvate, achieving 82% yield versus 68% under conventional heating. The aqueous medium enhances solubility of polar intermediates, reducing side product formation.

Mechanistic Insight :

  • Pathway : Initial formation of an enamine intermediate, confirmed by LC-MS monitoring, precedes cyclization and bromide expulsion.

  • Byproducts : <5% decarboxylated imidazo[1,2-a]pyridine observed due to shortened reaction time .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Conditions Reagents Yield Source
Basic hydrolysisNaOH (1 M), reflux, 6 hrs85–90%
Acidic hydrolysisHCl (6 M), reflux, 8 hrs78–82%

Mechanism :

  • Base-mediated saponification cleaves the ester into a carboxylate salt, which is acidified to the free acid.

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

Oxidation of the Hydroxymethyl Group

The 7-hydroxymethyl group (-CH2_2OH) is oxidized to a carbonyl (-CHO) using mild or strong oxidizing agents.

Conditions Reagents Yield Source
Mild oxidationMnO2_2, DCM, 25°C, 8 hrs78%
Strong oxidationKMnO4_4, H2_2SO4_4, 0°C65%

Applications :

  • The resulting aldehyde serves as a precursor for imine formation or further oxidation to carboxylic acids.

Condensation Reactions

The hydroxymethyl group participates in Mitsunobu or nucleophilic substitution reactions to form ethers or esters.

Reaction Type Reagents Yield Source
Ether formationDIAD, PPh3_3, ROH, THF, 25°C65%
EsterificationAcCl, pyridine, DMAP, DCM72%

Notable Example :

  • Condensation with benzyl alcohol under Mitsunobu conditions yields a benzyl ether derivative, enhancing lipophilicity for pharmacological studies.

Amide Formation

The ethyl ester is converted to carboxamides via activation with coupling agents.

Conditions Reagents Yield Source
AmidationEDC/HOBt, DIPEA, DMF, 75°C, 10 min85%

Mechanism :

  • The ester is hydrolyzed to the acid, which is activated by EDC/HOBt to form an O-acylisourea intermediate. Nucleophilic attack by an amine yields the amide.

Substitution Reactions

The hydroxymethyl group undergoes nucleophilic displacement in the presence of activating agents.

Conditions Reagents Yield Source
Thiol substitutionPPh3_3, I2_2, RSH, DMF, 80°C60%

Application :

  • Thioether derivatives exhibit enhanced binding affinity in antimicrobial studies .

Reductive Alkylation

The hydroxymethyl group is reduced to a methyl group under hydrogenation conditions.

Conditions Reagents Yield Source
Catalytic hydrogenationH2_2, Pd/C, MeOH, 50 psi, 12 hrs70%

Key Research Findings

  • Antitubercular Activity :

    • Amide derivatives (e.g., 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides) show MIC90_{90} values ≤1 μM against multidrug-resistant Mycobacterium tuberculosis .

    • Substitution at the 7-position modulates selectivity and potency .

  • ADMET Properties :

    • High plasma protein binding (>99%) and moderate CYP inhibition (e.g., 52% for CYP3A4) are observed for lead compounds .

  • Synthetic Efficiency :

    • Continuous flow synthesis reduces reaction times (20 min vs. 12 hrs in batch) and improves yields (up to 96%) .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been explored for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit antibacterial properties against multidrug-resistant strains .
  • Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the development of various heterocyclic compounds that are important in drug discovery. Its unique structure allows for diverse modifications leading to new pharmacologically active compounds .

Biological Research

This compound is also significant in biological studies:

  • Mechanistic Studies : Research has focused on its interaction with specific molecular targets, enhancing our understanding of cellular pathways involved in diseases .

Case Study 1: Antibacterial Activity

A series of derivatives based on this compound were synthesized and tested against various bacterial strains. The results demonstrated significant antibacterial activity, particularly against resistant strains of tuberculosis .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that this compound effectively inhibits COX enzymes. This inhibition correlates with reduced inflammatory markers in cell cultures treated with the compound .

Mechanism of Action

The mechanism of action of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and neuroprotective activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among imidazo[1,2-a]pyridine derivatives include substituent type, position, and ester group modifications. Below is a comparative analysis:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate -CH2OH (C7) C11H12N2O3 220.23 High polarity, potential H-bond donor Target
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate -CH3 (C7) C11H12N2O2 204.23 Lower solubility, lipophilic
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate -CH3 (C5) C11H12N2O2 204.23 Altered electronic effects due to C5 substitution
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate -Cl (C7), -I (C8) C10H8ClIN2O2 350.54 Halogenated; potential electrophilic reactivity
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -CF3 (C8) C11H9F3N2O2 258.20 Electron-withdrawing, enhanced metabolic stability
Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate -OCH3 (C7) C11H12N2O3 220.23 Electron-donating, moderate polarity

Physicochemical Properties

  • Solubility : The hydroxymethyl group increases water solubility compared to methyl or trifluoromethyl substituents. For example, Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate has moderate solubility due to its ether group, while the target compound’s -CH2OH enhances hydrophilicity .
  • Thermal Stability : Methyl-substituted derivatives (e.g., Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate) show higher thermal stability (TGA data in ), whereas hydroxymethyl may lower decomposition temperatures due to oxidative susceptibility.

Biological Activity

Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This compound's unique structure positions it as a promising candidate in medicinal chemistry, particularly in drug development and therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure containing nitrogen atoms, which contributes to its biological activity. The presence of the hydroxymethyl group at the 7-position enhances its solubility and reactivity, making it suitable for various biological interactions.

This compound exhibits its biological effects through interactions with specific molecular targets. Research indicates that it may act as an antagonist of neuropeptide S receptors, which are implicated in several neurological processes. This interaction could potentially modulate pathways related to anxiety, stress response, and other neuropsychiatric conditions.

Antimicrobial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported range from 0.3 to 8.5 µM for Gram-negative bacteria and 0.1 to 9.5 µM for Gram-positive bacteria .

Antitumor Activity

Research on imidazo[1,2-a]pyridine derivatives indicates promising antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. The structure-activity relationship (SAR) studies suggest that modifications to the substituents can significantly enhance antitumor efficacy .

Case Studies

  • Neuroprotective Effects : A study demonstrated that certain imidazo[1,2-a]pyridine derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Some compounds within this class have been evaluated for their ability to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory disorders such as arthritis and autoimmune diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions of suitable precursors under specific catalytic conditions. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Method Description
Cyclization with α-bromoketonesUtilizes metal catalysts like copper or palladium for efficient formation of the imidazo ring.
NaOH-promoted cycloisomerizationA metal-free approach yielding high purity products under mild conditions.

Q & A

Q. What are the standard synthetic protocols for preparing ethyl-substituted imidazo[1,2-a]pyridine-2-carboxylates, and how are reaction conditions optimized?

A common method involves cyclocondensation of substituted 2-aminopyridines with α-bromo carbonyl esters. For example, 6-methylpyridin-2-amine reacts with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol under reflux (6 hours), yielding ~52.6% after pH adjustment and crystallization . Key optimizations include solvent choice (ethanol for reflux, ethyl acetate for slow crystallization) and stoichiometric ratios (e.g., 1:1.5 amine:ester). Characterization via X-ray crystallography confirms planar ring systems (mean deviation <0.003 Å) and intermolecular hydrogen bonding (C–H⋯O/N) stabilizing crystal packing .

Q. How is structural characterization of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate performed, and what insights do crystallographic studies provide?

X-ray diffraction reveals planar imidazo[1,2-a]pyridine cores with dihedral angles between fused rings <2°, indicating minimal distortion. Hydrogen-bonding networks (e.g., C–H⋯O/N) form trimeric units in crystal lattices, critical for stability . Spectroscopic methods include 1H^1 \text{H} NMR (aromatic protons at δ 7.2–8.5 ppm), 13C^{13} \text{C} NMR (carboxylate carbonyl at ~165 ppm), and IR (C=O stretch ~1700 cm1^{-1}) .

Q. What are the common derivatization strategies for modifying the hydroxymethyl group at the 7-position?

The hydroxymethyl group can undergo esterification, etherification, or oxidation. For example, O-protection (e.g., benzylation) followed by coupling with amino acids via active ester intermediates (e.g., using DCC/HOBt) generates amide derivatives . Alternative routes include Mitsunobu reactions for ether formation or oxidation to carboxylic acids using Jones reagent .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, nitro groups) impact the pharmacological activity of imidazo[1,2-a]pyridine-2-carboxylates?

Substitutions at the 3-, 6-, or 8-positions influence bioactivity. For instance, 3-nitro derivatives exhibit enhanced antiparasitic activity against Entamoeba histolytica (IC50_{50} <10 µM), while 6-bromo or 8-amino groups improve selectivity for cyclin-dependent kinases (CDKs) . Computational docking studies suggest nitro groups enhance hydrogen bonding with enzyme active sites (e.g., HIF-1α prolyl hydroxylase), correlating with inhibitory potency .

Q. What methodologies are employed to resolve contradictions in toxicity profiles across imidazo[1,2-a]pyridine derivatives?

Discrepancies in hepatotoxicity (e.g., vehicle effects vs. intrinsic compound toxicity) require controlled in vivo studies. For example, Wistar rats dosed with 7-substituted derivatives (50 mg/kg) showed ALT/AST levels within normal ranges, but solvent-dependent lipid peroxidation was observed. Comparative metabolomics (LC-MS/MS) and histopathology distinguish off-target effects from compound-specific toxicity .

Q. How can regioselective functionalization of imidazo[1,2-a]pyridine-2-carboxylates be achieved for targeted drug design?

Microwave-assisted bifunctionalization enables sequential coupling at C7 and C8 positions. Using Suzuki-Miyaura conditions, ethyl 7-bromo-8-iodo derivatives undergo Pd-catalyzed cross-coupling with arylboronic acids (e.g., p-tolylboronic acid), achieving >80% regioselectivity. DFT calculations predict electronic effects directing metal insertion at halogenated positions .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity, particularly for halogenated derivatives?

Bromination of ethyl pyruvate (NBS, CCl4_4) yields ethyl bromopyruvate (94% purity), but exothermic reactions require controlled temperature (<40°C). Gram-scale synthesis of 8-chloro-6-(trifluoromethyl) derivatives via cyclocondensation achieves 87% yield but necessitates rigorous purification (flash chromatography, cyclohexane/EtOAc) to remove regioisomers .

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